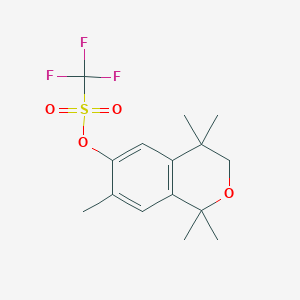
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate is a chemical compound with the molecular formula C15H19F3O4S. It is known for its unique structure, which includes a trifluoromethanesulfonate group attached to an isochromene ring system.
Preparation Methods
The synthesis of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate typically involves the reaction of 1,1,4,4,7-pentamethyl-3H-isochromene with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as potassium permanganate and sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound can be used to introduce new functional groups into organic molecules .
Comparison with Similar Compounds
Similar compounds to (1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate include other trifluoromethanesulfonate esters and isochromene derivatives. For example:
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other sulfonate esters.
Properties
CAS No. |
786690-11-7 |
|---|---|
Molecular Formula |
C15H19F3O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1,1,4,4,7-pentamethyl-3H-isochromen-6-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H19F3O4S/c1-9-6-11-10(13(2,3)8-21-14(11,4)5)7-12(9)22-23(19,20)15(16,17)18/h6-7H,8H2,1-5H3 |
InChI Key |
XMFLPEXCIIJGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OS(=O)(=O)C(F)(F)F)C(COC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



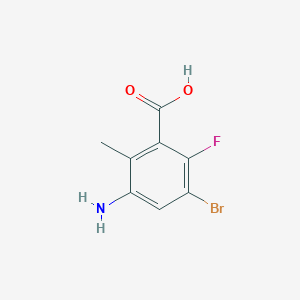
![6-Bromo-7-methoxyimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921969.png)
![Carbamic acid, [2-[[[3-(phenylmethoxy)-2-pyridinyl]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13921970.png)
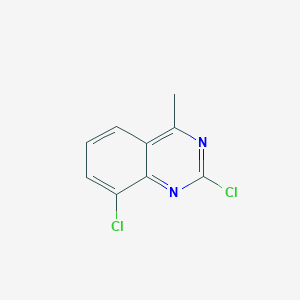
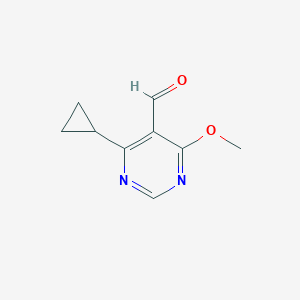

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

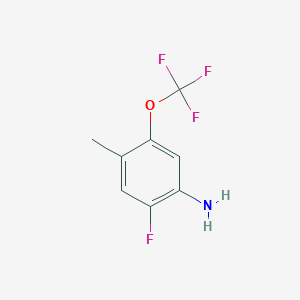
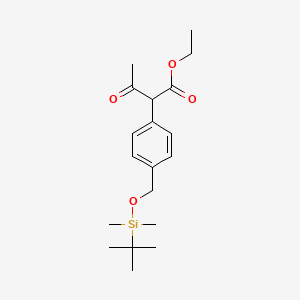
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
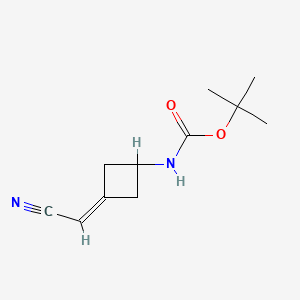
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
